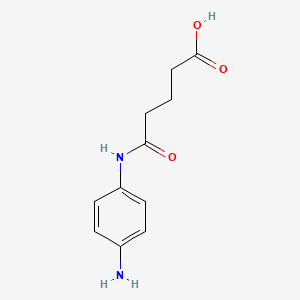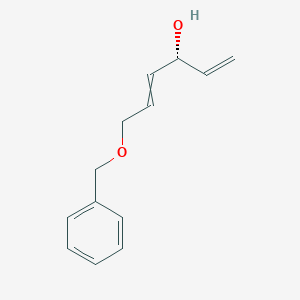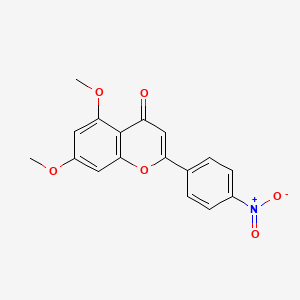
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one is a chemical compound belonging to the flavone family. Flavones are a class of flavonoids, which are naturally occurring compounds with various biological activities. This particular compound is characterized by the presence of methoxy groups at positions 5 and 7, and a nitrophenyl group at position 2 on the chromen-4-one backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one typically involves a multi-step process. One common method includes the following steps:
Intermolecular ortho-acylation: of substituted phenols with cinnamoyl chlorides.
Intramolecular cyclodehydrogenation: of the resulting o-hydroxychalcones.
Various reagents and conditions can be used for these steps, including:
CuCl2, FeCl3, TiCl4: for ortho-acylation.
InCl3/SiO2, FeCl3·6H2O/MeOH, CuI/ionic liquids: for cyclodehydrogenation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like DDQ/dioxane, NaIO4/DMSO, H2O2/NaOH can be used.
Reduction: Common reducing agents include .
Substitution: Reagents like Br2/NaOH can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activities are of interest in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the biological context and the specific target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5,7-Dimethoxy-2-(4-nitrophenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one backbone. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
836608-01-6 |
|---|---|
Fórmula molecular |
C17H13NO6 |
Peso molecular |
327.29 g/mol |
Nombre IUPAC |
5,7-dimethoxy-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C17H13NO6/c1-22-12-7-15(23-2)17-13(19)9-14(24-16(17)8-12)10-3-5-11(6-4-10)18(20)21/h3-9H,1-2H3 |
Clave InChI |
SRROBMUGHNPBTN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4,6-Trimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194511.png)
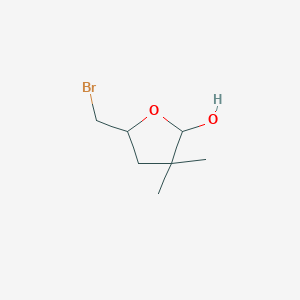
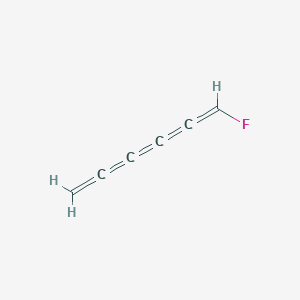
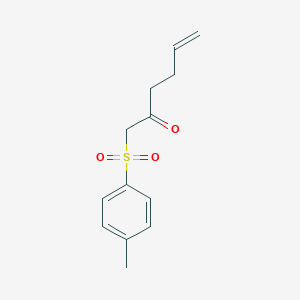
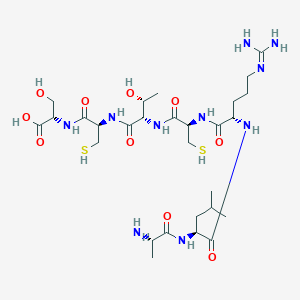
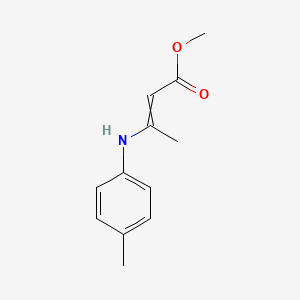
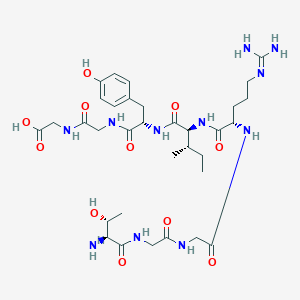
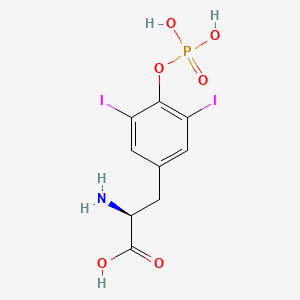
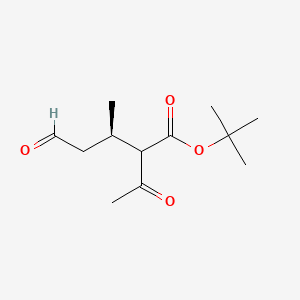
methylidene}hydroxylamine](/img/structure/B14194572.png)

![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)
